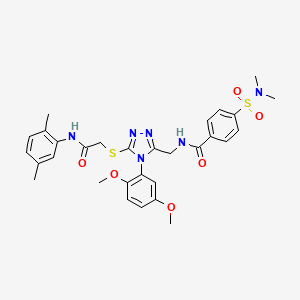
Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring containing nitrogen . It also has a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these functional groups could suggest potential biological activity, but without specific studies, it’s hard to predict.
Molecular Structure Analysis
Based on the name of the compound, it appears to have several functional groups, including an azepane ring, a pyridazine ring, and a carboxylate ester . These groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The azepane ring could potentially participate in reactions involving the nitrogen atom, while the pyridazine ring could potentially undergo reactions at the nitrogen atoms or the adjacent carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the azepane and pyridazine rings, the ester group, and the phenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound that can be utilized in the synthesis of densely functionalized heterocyclic molecules. These syntheses often involve cyclization reactions and the formation of compounds with potential biological activities. For instance, derivatives of pyridazine and fulvene containing the azulene moiety have been synthesized and characterized for their unique structural and electronic properties, indicating the compound's utility in developing novel organic materials (Devendar et al., 2013).
Antimicrobial Evaluation
The compound and its derivatives have also been evaluated for antimicrobial activities. New pyrimidine derivatives synthesized using Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate as a precursor have shown promising antimicrobial properties, highlighting its importance in medicinal chemistry for drug discovery (Farag et al., 2008).
Anticancer Activity
The compound has been a precursor in the synthesis of derivatives with anticancer activity. Modifications of its structure, such as replacing specific groups or expanding the ring system, have been explored to understand the structural features contributing to biological activity. This research provides insights into the design of new antimitotic agents with potential therapeutic applications (Temple et al., 1992).
Pharmaceutical Applications
In pharmaceutical research, derivatives of Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have been synthesized and evaluated for various pharmacological activities. These include studies on antimicrobial, antiurease, and antioxidant properties, demonstrating the compound's versatility and potential as a precursor in developing new therapeutic agents (Sokmen et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 4-(azepan-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-19(24)18-16(21-12-8-3-4-9-13-21)14-17(23)22(20-18)15-10-6-5-7-11-15/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNTWBRNGQXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)



![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)



![N-(benzo[d]thiazol-2-yl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661980.png)


